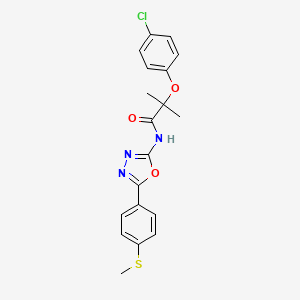

2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

This compound features a propanamide backbone substituted with a 4-chlorophenoxy group and a methyl group at the second carbon. The N-terminus is linked to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 4-(methylthio)phenyl group. The oxadiazole ring enhances metabolic stability and bioavailability, while the methylthio group may influence lipophilicity and receptor binding .

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c1-19(2,26-14-8-6-13(20)7-9-14)17(24)21-18-23-22-16(25-18)12-4-10-15(27-3)11-5-12/h4-11H,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWQDVGHPCMZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a chlorophenoxy group, a methyl group, and an oxadiazole moiety, which contribute to its pharmacological properties. The combination of these functional groups suggests a capacity for diverse chemical behavior and significant biological activity.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This molecular configuration includes:

- Chlorophenoxy group : Known for herbicidal properties.

- Methylthio group : Associated with antitumor activity.

- Oxadiazole ring : Often linked to antimicrobial and anticancer activities.

Biological Activities

Preliminary studies indicate that 2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide may exhibit various biological activities:

Antimicrobial Activity

Compounds containing oxadiazole and phenyl moieties have been reported to possess significant antimicrobial properties. For instance, similar compounds have shown effectiveness against bacterial infections, including tuberculosis. The proposed mechanism involves interaction with bacterial cell membranes or inhibition of essential metabolic pathways.

Antifungal Properties

The presence of the chlorophenoxy group suggests potential applications as a fungicide. Studies have indicated that chlorophenoxy derivatives can inhibit fungal growth by disrupting cellular processes.

Anticancer Potential

Research has highlighted the antitumor capabilities of oxadiazole derivatives. In vitro studies suggest that 2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide may induce apoptosis in cancer cell lines, such as MCF7 and A549. The specific mechanisms may involve:

- Cell cycle arrest : Inhibiting progression through key phases of the cell cycle.

- Induction of apoptosis : Triggering programmed cell death pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Antifungal | Inhibition of fungal cell growth | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Detailed Research Findings

- Antimicrobial Studies : A study demonstrated that similar oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria. The compound's structural features likely enhance its binding affinity to bacterial targets.

- Anticancer Activity : In vitro assays revealed that the compound showed significant cytotoxic effects on MCF7 and A549 cell lines with IC50 values indicating potent activity. For example, one study reported an IC50 value of 32 µM against NCIH460 cells, suggesting effective growth inhibition.

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding interactions between the compound and specific biological receptors or enzymes. These studies indicate a strong binding affinity to targets involved in cancer proliferation.

Comparaison Avec Des Composés Similaires

Structural Analogues with 1,3,4-Oxadiazole Moieties

(a) N-(4-Chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide

- Structure : Shares the propanamide and 1,3,4-oxadiazole core but substitutes the methylthiophenyl group with a pyridinyl moiety and includes a thioether linkage.

- Key Differences: The pyridinyl group may enhance hydrogen bonding, while the thioether could alter solubility. No direct bioactivity data are provided, but similar oxadiazole derivatives are explored for kinase inhibition .

(b) 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s)

- Structure: Replaces the propanamide with a thioalkanoic acid chain and substitutes the oxadiazole with a 2-chloro-4-methylphenyl group.

- Synthesis : Achieved 69% yield with purity confirmed by NMR and HPLC .

Tetrazole and Thiadiazole Analogues

(a) 2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1)

- Structure : Replaces the oxadiazole with a tetrazole ring.

- Bioactivity : Studied for treating type 2 diabetes (DMT2) and dyslipidemia. Rat model studies showed promising bioavailability, emphasizing its metabolic relevance compared to oxadiazole-based compounds .

(b) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Substitutes oxadiazole with thiadiazole and introduces a benzylidene group.

Comparative Analysis Table

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.